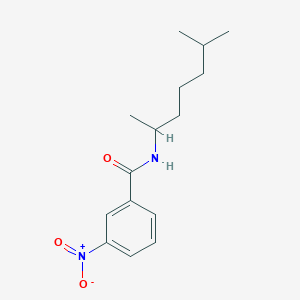
N-(1,5-dimethylhexyl)-3-nitrobenzamide
Overview
Description
N-(1,5-dimethylhexyl)-3-nitrobenzamide, also known as DMHNB, is a chemical compound that has been of great interest to researchers due to its potential applications in various fields. DMHNB is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 60-62°C. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
N-(1,5-dimethylhexyl)-3-nitrobenzamide has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the transmission of nerve impulses. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in the disruption of nerve transmission. N-(1,5-dimethylhexyl)-3-nitrobenzamide has also been shown to exhibit antifungal activity by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and Physiological Effects:
N-(1,5-dimethylhexyl)-3-nitrobenzamide has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, as well as the inhibition of ergosterol synthesis. N-(1,5-dimethylhexyl)-3-nitrobenzamide has also been shown to exhibit cytotoxicity against cancer cells and antifungal activity against various fungal species.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1,5-dimethylhexyl)-3-nitrobenzamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in various applications such as medicinal chemistry, materials science, and environmental science. One limitation of using N-(1,5-dimethylhexyl)-3-nitrobenzamide in lab experiments is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are many future directions for the study of N-(1,5-dimethylhexyl)-3-nitrobenzamide, including the investigation of its potential as a therapeutic agent for various diseases such as Alzheimer's and Parkinson's. Another future direction is the development of new materials based on N-(1,5-dimethylhexyl)-3-nitrobenzamide, such as functional polymers and liquid crystals. Additionally, the use of N-(1,5-dimethylhexyl)-3-nitrobenzamide as a selective adsorbent for the removal of heavy metals from wastewater could be further explored.
Scientific Research Applications
N-(1,5-dimethylhexyl)-3-nitrobenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(1,5-dimethylhexyl)-3-nitrobenzamide has been investigated for its anticancer and antifungal activities. In materials science, N-(1,5-dimethylhexyl)-3-nitrobenzamide has been used as a building block for the synthesis of functional materials such as liquid crystals and polymers. In environmental science, N-(1,5-dimethylhexyl)-3-nitrobenzamide has been studied for its potential use as a selective adsorbent for the removal of heavy metals from wastewater.
properties
IUPAC Name |
N-(6-methylheptan-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)6-4-7-12(3)16-15(18)13-8-5-9-14(10-13)17(19)20/h5,8-12H,4,6-7H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLQMVUASNBIPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxyacetamide](/img/structure/B3975521.png)

![1-[(3-methylpyridin-2-yl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B3975533.png)
![3-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B3975541.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B3975545.png)
![5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-N-cyclopropyl-2-nitroaniline](/img/structure/B3975549.png)
![N~2~-(4-ethoxyphenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3975553.png)
![N-(2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}ethyl)-N'-phenylurea](/img/structure/B3975558.png)

amine](/img/structure/B3975581.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3975588.png)

